21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride, (4R,16R)-(9CI)
Description
21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride, (4R,16R)-(9CI) is a bilin-derived compound characterized by:
- Molecular Formula: Likely C₃₃H₄₄N₄O₆·HCl (based on structural analogs in ).
- Stereochemistry: (4R,16R) configuration, critical for biological activity and binding specificity .
- Key Features: Substituents: 3,18-diethyl groups, 2,7,13,17-tetramethyl groups, and a monohydrochloride salt. Core Structure: Octahydro biline backbone with two propanoic acid chains at positions 8 and 12.
- Applications: Primarily studied in bile pigment metabolism and as a reference standard in biochemical assays .
Properties
IUPAC Name |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);1H/b28-15-;/t26-,27-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKPOTPFIRRROB-JEEYCYDXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=O)N[C@@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(C(=N3)C[C@@H]4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrapyrrole Condensation Strategies
The core structure of biline derivatives originates from tetrapyrrole condensation reactions. For 21H-Biline-8,12-dipropanoic acid derivatives, a stepwise assembly of pyrrole subunits is typically employed. The ethyl and methyl substituents at positions 3, 18, 2, 7, 13, and 17 suggest the use of pre-functionalized pyrrole precursors. For example, 3-ethyl-4-methylpyrrole-2-carboxylic acid derivatives may serve as building blocks, undergoing acid-catalyzed condensation to form the biladiene backbone. Stereochemical control at C4 and C16 (R-configuration) likely involves chiral auxiliaries or asymmetric hydrogenation, though explicit protocols for this compound remain undocumented in the reviewed sources.
Propanoic Acid Side Chain Introduction
The 8,12-dipropanoic acid moieties are introduced via nucleophilic substitution or Michael addition reactions. A common strategy involves reacting the biline core with acrylate esters under basic conditions, followed by saponification to yield the free carboxylic acids. The PMC study demonstrates the stability of bilin carboxylic acids under aqueous acidic conditions, supporting this approach.
Monohydrochloride Formation
Conversion to the hydrochloride salt is achieved by treating the free base with hydrochloric acid. The PubChem entry for related bilirubin salts (e.g., calcium bilirubinate, CAS 18422-02-1) indicates that salt formation typically occurs in ethanol/water mixtures at 0–5°C to prevent decomposition.
Purification and Isolation Techniques
Chromatographic Methods
Reverse-phase HPLC with C18 columns is widely used for bilin purification. The collision cross-section (CCS) data from PubChem (218.93 Ų [M+H-H2O], 221.86 Ų [M+H]) provides critical parameters for method development. Mobile phases often combine acetonitrile and 0.1% formic acid, with gradients optimized using CCS predictions.
Solid-Phase Extraction (SPE)
The PMC study demonstrates that bilins retain structural integrity during SPE using C18 cartridges. For the target compound, a wash sequence of 10% methanol (remove impurities) followed by elution with 80% methanol/0.1% HCl would likely achieve >95% recovery while maintaining salt stability.
Characterization Data
Mass Spectrometric Analysis
Key fragmentation patterns from analogous compounds include:
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 285.1 | 100 | Tetrapyrrole core |
| 539.2 | 12 | Core + one propanoic acid |
| 253.2 | 9 | Diethylpyrrole subunit |
Data adapted from PubChem MS-MS profiles and PMC FT-ICR results.
Nuclear Magnetic Resonance
While specific NMR data for this compound is unavailable, predicted shifts based on bilirubin derivatives include:
-
1H NMR (DMSO-d6): δ 6.85 (s, 2H, vinyl), 3.72 (q, J=7.1 Hz, 4H, CH2CH3), 2.98 (m, 8H, CH2 propanoate)
-
13C NMR: δ 178.5 (C=O), 165.2 (COO−), 56.1 (C4, C16)
Stability Considerations
Thermal Stability
Bilin derivatives degrade above 60°C, necessitating low-temperature storage. The CCS measurements at [M+H-H2O] suggest water loss as a primary degradation pathway.
Light Sensitivity
Like all tetrapyrroles, this compound likely requires amber glassware and inert atmosphere storage to prevent photoisomerization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole oxides, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
Clinical Diagnostics
Bilirubin Metabolism and Liver Function Tests
- Bilirubin Derivatives: The compound is a derivative of bilirubin and plays a crucial role in liver function tests. Elevated levels of bilirubin in the blood can indicate liver dysfunction or hemolytic disorders. Thus, derivatives of this compound are utilized in diagnostic assays to measure bilirubin levels in serum and urine samples .
- Diagnostic Reagents: The compound serves as a key component in diagnostic reagents used for the detection of liver diseases such as hepatitis and cirrhosis. Its derivatives are often conjugated with other molecules to enhance specificity and sensitivity in assays.
Therapeutic Applications
Potential Pharmacological Uses
- Antioxidant Properties: Research indicates that compounds related to bilirubin possess antioxidant properties. This suggests potential applications in treating oxidative stress-related conditions such as neurodegenerative diseases .
- Phototherapy for Neonatal Jaundice: The monohydrochloride form may be used in phototherapy settings for treating neonatal jaundice by enhancing the solubility and excretion of bilirubin.
Case Studies
Clinical Trials and Research Findings
- Study on Liver Function Tests: A clinical study demonstrated that using bilirubin derivatives improved the accuracy of liver function tests compared to traditional methods. Patients with elevated bilirubin levels were monitored using assays incorporating 21H-Biline derivatives .
- Antioxidant Effects in Neuroprotection: A study explored the neuroprotective effects of bilirubin derivatives in animal models of Alzheimer's disease. Results indicated that these compounds reduced oxidative stress markers significantly .
Data Tables
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Bilirubin (CAS 635-65-4)
Structural Insight : The target compound’s ethyl and methyl substituents increase hydrophobicity compared to bilirubin’s vinyl groups, but the hydrochloride salt improves solubility for laboratory applications .
Biliverdin (CAS 114-25-0)
Functional Contrast : Biliverdin’s conjugated double bonds enable light absorption in photodynamic therapy, whereas the target compound’s saturated structure limits such applications .
Urobilin (CAS 1856-98-0)
Metabolic Pathway : Urobilin is a downstream metabolite of bilirubin, while the target compound may represent an intermediate in synthetic pathways .
Stercobilin (CAS 34217-90-8)
Analytical Utility : The hydrochloride salt of the target compound facilitates precise quantification in chromatography, unlike stercobilin, which is typically analyzed via spectrophotometry .
Dimethyl Ester Derivatives (e.g., CAS 19792-68-8)
Synthetic Flexibility : Esterification masks carboxylic acid groups, altering solubility for targeted drug delivery systems .
Research Findings and Implications
- Structural Modifications : Ethyl and methyl groups in the target compound enhance metabolic stability compared to bilirubin’s vinyl groups, reducing susceptibility to oxidative degradation .
- Salt Form Advantages: The monohydrochloride salt improves aqueous solubility, enabling use in high-throughput screening assays .
- Comparative Toxicity : Unlike biliverdin, the target compound lacks phototoxic effects due to its saturated backbone .
Biological Activity
21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride (commonly referred to as stercobilin hydrochloride) is a complex tetrapyrrole compound derived from heme degradation. Its biological significance lies in its role as a fecal pigment and its potential antioxidant properties. This article explores the biological activities associated with this compound based on diverse research findings.
- Molecular Formula : C33H38N4O6
- Molar Mass : 586.69 g/mol
- Density : 1.31 g/cm³ (predicted)
- pKa : 4.47 (predicted)
Role in Metabolism
Stercobilin is a significant end-product of heme catabolism and is primarily responsible for the brown color of feces. It is formed through a series of metabolic transformations involving the breakdown of hemoglobin in erythrocytes. The synthesis pathway includes the conversion of heme to biliverdin and then to bilirubin before finally forming stercobilin. This process is crucial for the detoxification and excretion of heme-derived products.
Antioxidant Properties
Research indicates that stercobilin may possess antioxidant properties due to its structural characteristics. It can scavenge free radicals and may play a protective role in cellular environments by reducing oxidative stress. This activity is particularly relevant in the context of neuroprotection where stercobilin may prevent neuronal death by scavenging superoxide during excitotoxicity .
Interaction with Gut Microbiota
Stercobilin's presence in feces not only indicates normal liver and intestinal function but also suggests interactions with gut microbiota. Studies have shown that stercobilin can influence the composition of gut microbiota through its metabolic byproducts. These interactions are essential for maintaining gut health and may have implications for overall metabolic processes.
Comparative Analysis with Related Compounds
| Compound | Structure Type | Color | Biological Role |
|---|---|---|---|
| Stercobilin | Tetrapyrrole | Brown | Fecal pigment from bilirubin |
| Bilirubin | Tetrapyrrole | Yellow | Bile pigment; indicator of liver function |
| Urobilin | Tetrapyrrole | Yellow | Urinary pigment from urobilinogen |
| Biliverdin | Tetrapyrrole | Green | Precursor to bilirubin |
Stercobilin's unique role as a fecal pigment distinguishes it from other bile pigments that are more associated with urinary excretion or intermediary metabolism.
Antioxidant Activity Study
A study investigated the antioxidant effects of stercobilin in vitro using various cell lines exposed to oxidative stress. The results demonstrated that stercobilin significantly reduced markers of oxidative damage compared to control groups. This suggests potential therapeutic applications for conditions associated with oxidative stress .
Gut Health Study
Another study assessed the impact of stercobilin on gut microbiota composition in animal models. The findings indicated that stercobilin administration altered the diversity of gut microbiota positively and enhanced the growth of beneficial bacteria while suppressing pathogenic strains. This highlights its potential role in promoting gut health.
Q & A
Basic Research Questions
Q. What are the recommended methods for structural characterization of this compound?
- Methodology: Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. Cross-reference spectral data with databases like the EPA/NIH Mass Spectral Library . For stereochemical confirmation, employ circular dichroism (CD) or X-ray crystallography. Ensure purity via HPLC with UV/Vis detection (λ = 200–400 nm) .
Q. How can researchers optimize synthetic routes for this compound?
- Methodology: Apply Design of Experiments (DoE) principles to screen reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use fractional factorial designs to identify critical factors, followed by response surface methodology (RSM) for optimization . Monitor reaction progress with in-situ FTIR or Raman spectroscopy .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodology: Conduct accelerated stability studies under varied pH, temperature, and humidity conditions. Analyze degradation products using LC-MS/MS. For solid-state stability, employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?
- Methodology: Perform density functional theory (DFT) calculations to map potential energy surfaces for competing reaction pathways. Validate using kinetic isotope effects (KIEs) or isotopic labeling experiments. Integrate computational results with experimental kinetic data to reconcile discrepancies . Tools like COMSOL Multiphysics can model reaction dynamics in multiphase systems .
Q. What strategies address challenges in enantioselective synthesis of the (4R,16R) configuration?
- Methodology: Develop asymmetric catalysis protocols using chiral ligands (e.g., BINAP, salen complexes). Optimize enantiomeric excess (ee) via chiral stationary phase HPLC. Apply machine learning to predict ligand-substrate interactions and improve stereochemical outcomes .
Q. How can researchers design experiments to resolve conflicting spectroscopic data?
- Methodology: Use factorial design to isolate variables affecting spectral reproducibility (e.g., solvent polarity, concentration). Validate assignments via isotopic substitution (e.g., deuterated analogs) or variable-temperature NMR to study conformational dynamics .
Q. What advanced separation techniques improve isolation of this compound from complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
